Cas no 55432-05-8 (4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole)

4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole is a versatile pyrazole derivative with a reactive chloromethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure allows for further functionalization, enabling the development of more complex heterocyclic compounds. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its phenyl substituents contribute to enhanced lipophilicity, which can be advantageous in medicinal chemistry applications. This compound is particularly useful in cross-coupling reactions and as a precursor for biologically active molecules. Its well-defined reactivity profile makes it a preferred choice for researchers seeking to explore novel pyrazole-based architectures.
4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole structure
55432-05-8 structure
Product Name:4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole
CAS No:55432-05-8
MF:C16H13ClN2
MW:268.740822553635
MDL:MFCD02714800
CID:1593623
PubChem ID:2333908
Update Time:2025-07-21

4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 4-(chloromethyl)-1,3-diphenyl-
    • 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
    • 4-(CHLOROMETHYL)-1,3-DIPHENYLPYRAZOLE
    • 4-(Chloromethyl)-1,3-diphenyl-pyrazole
    • CS-0230598
    • CS-10771
    • KIJMYHFMHWASDT-UHFFFAOYSA-N
    • G30620
    • EN300-10468
    • Enamine_001660
    • HMS1398L10
    • 55432-05-8
    • 4-Chloromethyl-1,3-diphenyl-1H-pyrazole
    • MFCD02714800
    • AKOS000117511
    • DTXSID90368146
    • SCHEMBL953073
    • DA-04921
    • 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole
    • MDL: MFCD02714800
    • Inchi: 1S/C16H13ClN2/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11H2
    • InChI Key: KIJMYHFMHWASDT-UHFFFAOYSA-N
    • SMILES: ClCC1=CN(C2C=CC=CC=2)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 268.07689
  • Monoisotopic Mass: 268.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82

4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole Pricemore >>

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Additional information on 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole

Introduction to 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole (CAS No. 55432-05-8)

4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole, with the CAS number 55432-05-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring substituted with a chloromethyl group and two phenyl groups. These structural elements contribute to its diverse chemical properties and potential applications in drug discovery and development.

The pyrazole scaffold is a well-known heterocyclic core that has been extensively studied for its biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the chloromethyl group in 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole adds an additional layer of reactivity and functional versatility, making it a valuable intermediate in the synthesis of more complex molecules.

Recent research has highlighted the potential of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits promising activity against various biological targets, such as enzymes, receptors, and signaling pathways involved in disease processes. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole demonstrated potent inhibitory effects on kinases implicated in cancer progression.

In addition to its biological activities, 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole has been explored for its use in the development of imaging agents and diagnostic tools. The chloromethyl group can be readily functionalized to introduce various imaging modalities, such as fluorescent or radiolabeled moieties. This property makes it an attractive candidate for developing probes that can be used to visualize and monitor biological processes in real-time.

The synthetic accessibility of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods allow for the scalable production of high-purity material, which is essential for both academic research and industrial applications.

The physicochemical properties of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole, such as its solubility, stability, and lipophilicity, have also been extensively characterized. These properties are crucial for optimizing the compound's pharmacokinetic profile and ensuring its suitability for in vivo studies. For example, studies have shown that the lipophilicity of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole can be fine-tuned by modifying the substituents on the phenyl rings or by introducing additional functional groups.

In conclusion, 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole (CAS No. 55432-05-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new applications and optimize its properties for various biomedical applications.

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